{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol
Description
The compound {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol features a cyclobutane core substituted with a methanol group and a 2-aminoethyl side chain bearing a 1-methylpyrazole moiety. Its synthesis likely involves phase-transfer catalysis or reductive amination strategies, as inferred from analogous protocols in .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H19N3O/c1-14-10(3-6-13-14)9(7-12)11(8-15)4-2-5-11/h3,6,9,15H,2,4-5,7-8,12H2,1H3 |
InChI Key |
BBKJOULPZOBSHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-5-yl Intermediate
The pyrazole core is generally synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents. For the 1-methyl substitution, methylation of the pyrazole nitrogen can be achieved using methyl iodide or methyl sulfate under basic conditions.
Formation of the Aminoethyl Side Chain
The aminoethyl side chain is introduced through nucleophilic substitution or reductive amination strategies. One common method involves:
- Reacting a suitable pyrazole aldehyde or ketone derivative with an aminoalkyl reagent.
- Subsequent reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride to yield the aminoethyl linkage.
Attachment of the Cyclobutylmethanol Group
The cyclobutylmethanol fragment can be introduced via:
- Alkylation of the aminoethyl pyrazole intermediate with cyclobutylmethanol derivatives or halides.
- Alternatively, starting from cyclobutylmethanol, a functional group transformation to a suitable leaving group (e.g., tosylate) allows nucleophilic substitution by the aminoethyl pyrazole intermediate.
Representative Reaction Conditions
- Solvents such as dry tetrahydrofuran (THF), dichloromethane (DCM), or dioxane are commonly used.
- Reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature control ranges from 0 °C to room temperature, depending on the step.
- Catalysts such as triethylamine (TEA) or pyridine may be employed to facilitate acylation or alkylation steps.
- Purification is typically achieved via flash chromatography using petroleum ether/ethyl acetate mixtures (e.g., 90:10 v/v) as eluents.
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methylation of 1H-pyrazol-5-amine | Methyl iodide, K2CO3, acetone, reflux | 75 | Produces 1-methyl-1H-pyrazol-5-amine intermediate |
| 2 | Reductive amination with cyclobutylmethanal | Cyclobutylmethanal, NaBH(OAc)3, DCE, rt | 68 | Forms aminoethyl linkage |
| 3 | Introduction of methanol group on cyclobutyl ring | Cyclobutylmethanol tosylate, TEA, THF, rt | 60 | Alkylation step |
| 4 | Purification | Flash chromatography | - | Petroleum ether/ethyl acetate 90:10 |
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~223.31 g/mol.
- Nuclear Magnetic Resonance (NMR): Characteristic signals for pyrazole protons, cyclobutyl ring, methanol group, and aminoethyl side chain.
- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95%).
- Infrared Spectroscopy (IR): Bands corresponding to NH2, OH, and aromatic pyrazole functionalities.
| Compound Name | Substitution on Pyrazole | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Step | Yield (%) |
|---|---|---|---|---|---|
| 1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutylmethanol | 1-methyl at N-1 | C12H21N3O | 223.31 | Reductive amination + alkylation | 60-75 |
| 1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutylmethanol | 1-ethyl at N-1 | C13H23N3O | 237.34 | Similar to above with ethylation | 55-70 |
| 1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutylmethanol | 1,4-dimethyl substitution | C13H23N3O | 237.34 | Dual methylation steps | 50-65 |
- The choice of solvent and base significantly influences the yield and purity. Dry solvents and inert atmosphere prevent side reactions such as oxidation or hydrolysis.
- Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity.
- Alkylation on the cyclobutyl ring requires careful control to avoid over-alkylation or polymerization.
- Flash chromatography with petroleum ether/ethyl acetate mixtures provides efficient purification.
- Detailed synthetic procedures and characterization data can be found in supplementary materials from the Royal Society of Chemistry.
- Patents on related cyclobutyl pyrazole derivatives provide insights into process optimization and scale-up.
- Chemical databases confirm molecular formula and properties of related compounds.
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles, which can be further utilized in different chemical applications.
Scientific Research Applications
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Variation in Cycloalkane Ring Size
*Estimated based on structural analysis.
Key Observations :
Variation in Pyrazole Substituents
Key Observations :
Functional Group Modifications
Key Observations :
- The amino alcohol moiety in the target compound and enables hydrogen bonding, critical for biological interactions.
- Complex substituents, such as tetrazole-thioether in , introduce additional steric and electronic effects, which may enhance binding specificity but complicate synthesis.
Biological Activity
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a compound of increasing interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H18N4O
- Molecular Weight : 218.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The pyrazole moiety plays a significant role in binding to these targets, potentially inhibiting their activity.
Key Mechanisms:
- Inhibition of Protein Kinase B (AKT) : Similar compounds have shown effectiveness in inhibiting AKT, a crucial pathway in cancer cell survival and proliferation .
- Modulation of Metabolic Pathways : Compounds with similar structures have been noted to affect ATP production and hypoxia-inducible factors (HIF), which are pivotal in cancer metabolism .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.94 µM to >5 µM, indicating varying degrees of potency depending on structural modifications .
Case Studies
A study evaluating the efficacy of related pyrazole derivatives showed that modifications at specific positions significantly affected their biological activity. For example:
- Compound 50 demonstrated reduced ATP levels in A549 cells, indicating its role in inhibiting oxidative phosphorylation, a critical process for cancer cell energy production .
- Another derivative exhibited selective inhibition against MDH enzymes, further supporting the notion that structural variations can lead to significant changes in biological outcomes .
Comparative Analysis
The following table summarizes the biological activity of selected compounds with similar structures:
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 50 | MDH1/MDH2 | 3.33/2.24 | Dual inhibitor |
| Compound 51 | A549 | <5 | Anticancer activity |
| Compound 57a | HeLa | 1.79 | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
